molecular formula C21H19NO3 B12584313 N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide CAS No. 648924-26-9

N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide

Cat. No.: B12584313
CAS No.: 648924-26-9
M. Wt: 333.4 g/mol
InChI Key: AZAZAMXTYFFLDK-UHFFFAOYSA-N
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Description

N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide is a synthetic biphenyl derivative offered for research and development purposes. This compound features a benzamide group linked to a [1,1'-biphenyl] scaffold, a structure of significant interest in medicinal chemistry. The biphenyl moiety is a fundamental backbone in synthetic organic chemistry and is omnipresent in numerous biologically active compounds and marketed drugs . Biphenyl structures are frequently investigated for their potential application across a wide spectrum of therapeutic areas, including as anti-inflammatory, antimicrobial, antifungal, and antitumor agents . The structural framework of this compound may serve as a key intermediate for exploring new pharmacological activities. This product is intended for research applications, such as use as a standard in analytical testing, a building block in organic synthesis, or a precursor for the development of novel molecules. It is supplied For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

648924-26-9

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

2-hydroxy-3-methoxy-N-[(3-phenylphenyl)methyl]benzamide

InChI

InChI=1S/C21H19NO3/c1-25-19-12-6-11-18(20(19)23)21(24)22-14-15-7-5-10-17(13-15)16-8-3-2-4-9-16/h2-13,23H,14H2,1H3,(H,22,24)

InChI Key

AZAZAMXTYFFLDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Amide Formation

Amide formation is a crucial step in synthesizing N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide. This process typically involves the reaction of an amine with a carboxylic acid or its derivative. The following general procedure outlines this method:

  • Reagents :

    • 2-hydroxy-3-methoxybenzoic acid
    • [1,1'-Biphenyl]-3-carboxaldehyde
    • Amine source (e.g., methylamine)
  • Procedure :

    • Dissolve 2-hydroxy-3-methoxybenzoic acid in an appropriate solvent (e.g., dichloromethane).
    • Add [1,1'-Biphenyl]-3-carboxaldehyde and the amine source.
    • Stir the mixture at room temperature for several hours.
    • Monitor the reaction using thin-layer chromatography (TLC).
    • Upon completion, purify the product via column chromatography.

Alkylation Processes

Alkylation is another effective method for synthesizing this compound, particularly when introducing the biphenyl moiety.

  • Reagents :

    • [1,1'-Biphenyl]-3-ylmethyl chloride
    • Sodium hydroxide
    • Solvent (e.g., ethanol)
  • Procedure :

    • Dissolve sodium hydroxide in ethanol.
    • Add [1,1'-Biphenyl]-3-ylmethyl chloride to the solution.
    • Heat the mixture under reflux for several hours.
    • Monitor the progress using TLC.
    • After completion, neutralize the reaction mixture and extract with an organic solvent.
    • Purify the resulting product through recrystallization.

Characterization techniques are essential for confirming the structure and purity of synthesized compounds:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Determine molecular structure and confirm functional groups
High-Performance Liquid Chromatography (HPLC) Assess purity and monitor reaction progress
Infrared Spectroscopy (IR) Identify functional groups based on characteristic absorption bands

Recent studies have highlighted the biological activity associated with this compound, indicating its potential as a therapeutic agent in various medicinal applications. The compound's ability to interact with specific biological targets can be quantitatively analyzed through structure-activity relationship (SAR) studies.

The preparation of this compound involves sophisticated organic synthesis techniques that require careful control of reaction conditions to achieve high yields and purity. The methods discussed provide a foundation for further research into this compound's applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide and two related compounds from the evidence:

Compound Name Key Functional Groups Synthesis Applications References
This compound 2-hydroxy-3-methoxybenzamide; biphenyl-3-ylmethyl substituent Not detailed in evidence Potential catalytic or pharmacological applications (inferred) N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide; 2-hydroxy-1,1-dimethylethyl substituent Reacting 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
N-(2-(((2-Methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide Biphenyl-3-ylmethoxy pyridine; acetamide; methoxy groups Not detailed in evidence Laboratory research (safety data emphasizes handling precautions)
Key Observations:

Functional Groups and Reactivity: The target compound’s 2-hydroxy-3-methoxybenzamide core contrasts with the 3-methylbenzamide group in ’s compound. The biphenyl substituent in the target compound and ’s analog introduces steric bulk, which could influence solubility or binding interactions in catalytic or biological systems.

Synthetic Pathways: demonstrates a straightforward synthesis route using acyl chlorides or carboxylic acids with amino alcohols. A similar approach might apply to the target compound, though the biphenylmethyl group would require additional steps for incorporation.

Applications :

  • ’s compound is explicitly used for C–H bond functionalization, leveraging its N,O-bidentate directing group. The target compound’s hydroxyl and methoxy groups may serve a similar role, but its biphenyl group could alter substrate specificity or reaction kinetics .
  • ’s complex structure (pyridine and acetamide) highlights safety considerations for lab handling, suggesting that analogs with bulky substituents may require stringent safety protocols .

Research Findings and Implications

Catalytic Potential

The N,O-bidentate directing group in ’s compound enables selective C–H activation in metal-catalyzed reactions. However, the biphenylmethyl group might introduce steric hindrance, necessitating optimization of reaction conditions .

Pharmacological Considerations

For example, the biphenyl group could enhance membrane permeability, while the hydroxyl and methoxy groups might engage in hydrogen bonding with biological targets . Further studies are needed to explore this hypothesis.

Biological Activity

N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of compound 1, focusing on its receptor interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of compound 1 is characterized by a biphenyl moiety linked to a hydroxymethoxybenzamide core. This structural framework is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of compound 1 has been explored in various contexts, including its effects on dopamine receptors and potential therapeutic applications.

1. Dopamine Receptor Interaction

Recent studies have highlighted the agonistic activity of compound 1 on the D3 dopamine receptor (D3R). In a β-arrestin recruitment assay, compound 1 exhibited an effective concentration (EC50) of approximately 710 nM , indicating its potency as a D3R agonist. Notably, it demonstrated no measurable agonist activity at the D2 dopamine receptor (D2R), which suggests a selective action towards D3R .

Receptor Activity EC50 (nM) IC50 (nM)
D3RAgonist710-
D2RInactive->10,000

This selectivity is crucial for minimizing side effects often associated with non-selective dopamine receptor modulators.

2. Antimicrobial Activity

In addition to its effects on dopamine receptors, compound 1 has shown promising antimicrobial properties. Research indicates that it possesses strong antimicrobial activity against various strains, including multidrug-resistant bacteria. The mechanism underlying this activity is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Neuropharmacological Applications

A study conducted on animal models demonstrated that administration of compound 1 led to significant improvements in motor function and reduced symptoms associated with dopaminergic deficits. These findings suggest potential applications in treating conditions such as Parkinson's disease .

Case Study 2: Antimicrobial Efficacy

In vitro assessments revealed that compound 1 exhibited effective bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the micromolar range, supporting its potential as a therapeutic agent against resistant bacterial strains .

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